

An In-depth Technical Guide to the Physicochemical Properties of o-Dipropylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dipropylbenzene**

Cat. No.: **B8737374**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of o-dipropylbenzene (**1,2-dipropylbenzene**). The information is presented in a structured format to facilitate easy access and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for key property determination, and a logical relationship diagram to visualize the interplay of these properties.

Core Physicochemical Properties

o-Dipropylbenzene is an aromatic hydrocarbon with the chemical formula $C_{12}H_{18}$. It is a colorless liquid and one of three isomers of dipropylbenzene, the others being m-dipropylbenzene and p-dipropylbenzene. Understanding its physicochemical properties is crucial for its application in chemical synthesis, as a solvent, and for safety and handling considerations.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of o-dipropylbenzene. Data for its meta and para isomers, as well as the related compound diisopropylbenzene, are included for comparative purposes where available.

Table 1: General and Physical Properties of Dipropylbenzene Isomers

Property	o-Dipropylbenzene	m-Dipropylbenzene	p-Dipropylbenzene	Unit	Reference
Molecular Formula	C ₁₂ H ₁₈	C ₁₂ H ₁₈	C ₁₂ H ₁₈	-	[1][2]
Molecular Weight	162.27	162.27	162.27	g/mol	[1][3]
Boiling Point	219.5	490 (K)	238	°C	[2][4][5]
Melting Point	263.94	-	-29	K	[3][5]
Density	0.862	0.914	0.862	g/cm ³	[2][5][6]
Refractive Index	1.492	1.516	-	-	[2][6]

Table 2: Thermodynamic and Safety Properties of o-Dipropylbenzene

Property	Value	Unit	Reference
Flash Point	80.9	°C	[2]
Vapor Pressure	0.175	mmHg at 25°C	[2]
Enthalpy of Vaporization (Δ _{vap} H°)	45.24	kJ/mol	[3]
Enthalpy of Fusion (Δ _{fus} H°)	20.49	kJ/mol	[3]
Standard Gibbs Free Energy of Formation (Δ _f G°)	152.94	kJ/mol	[3]
Enthalpy of Formation at Standard Conditions (Δ _f H°gas)	-65.95	kJ/mol	[3]

Table 3: Solubility and Partitioning of o-Dipropylbenzene

Property	Value	Unit	Reference
Log10 of Water Solubility (log ₁₀ WS)	-3.91	mol/l	[3]
Octanol/Water Partition Coefficient (logP _{o/w})	3.592	-	[3]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of o-dipropylbenzene are outlined below. These are based on established methodologies for organic compounds and hydrocarbons.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid organic compounds like o-dipropylbenzene.[7][8][9]

Apparatus:

- Thiele tube or oil bath
- Small test tube (e.g., 10x75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or hot plate)
- Sample of o-dipropylbenzene

Procedure:

- A small volume (approximately 0.5 mL) of o-dipropylbenzene is placed into the small test tube.[7]
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[7]
- The test tube is attached to a thermometer using a rubber band or wire.
- The assembly is clamped and immersed in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.[9]
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]
- Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
- The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

Determination of Density (Pycnometer Method)

The density of liquid o-dipropylbenzene can be accurately determined using a pycnometer or specific gravity bottle.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Water bath with temperature control
- Sample of o-dipropylbenzene
- Distilled water

Procedure:

- The clean, dry pycnometer is weighed accurately on an analytical balance (m_1).
- The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed (m_2). The density of water at this temperature (ρ_{water}) is known.
- The pycnometer is thoroughly dried and filled with o-dipropylbenzene.
- The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, and it is weighed again (m_3).
- The density of o-dipropylbenzene (ρ_{sample}) is calculated using the following formula:
$$\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$$

Determination of Solubility in Water

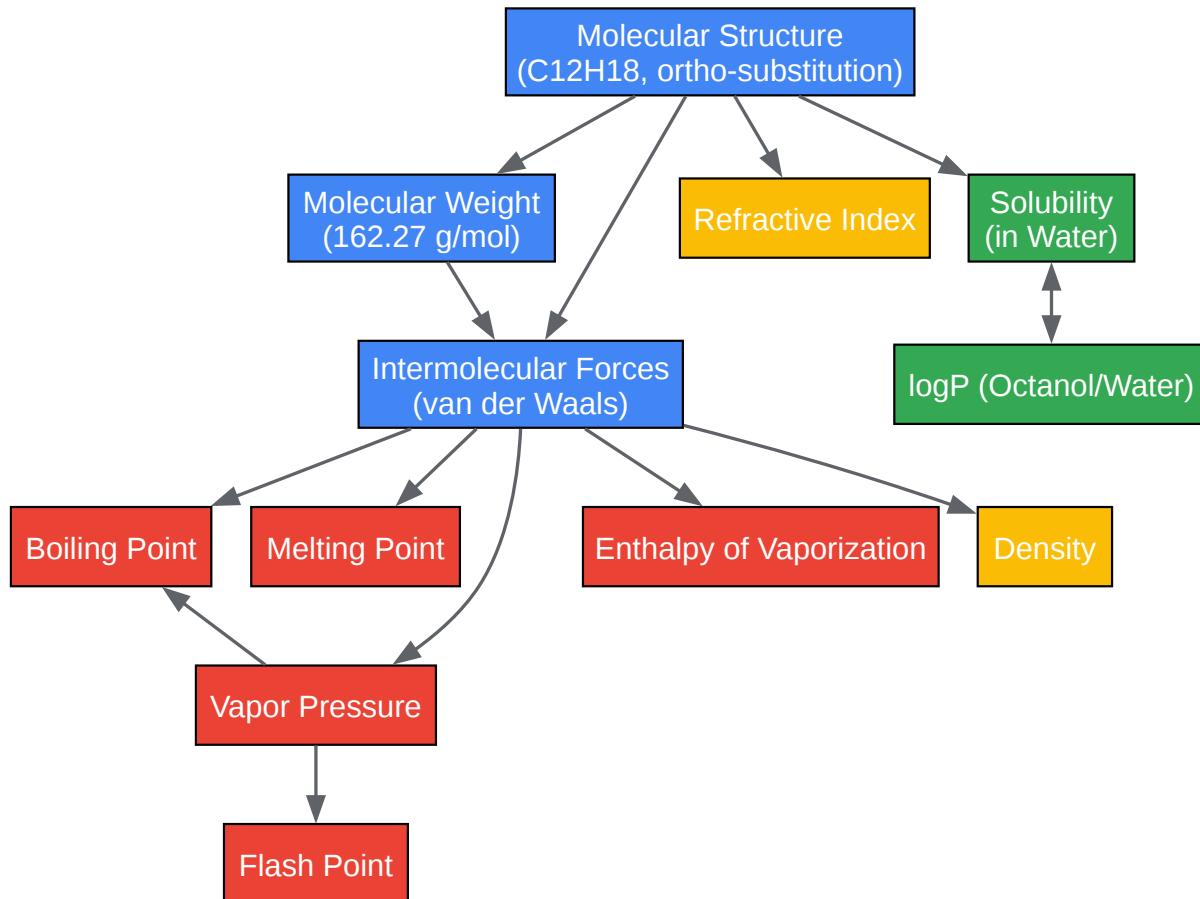
The solubility of a non-polar organic compound like o-dipropylbenzene in water is expected to be very low.^[5] A common method to determine this is the shake-flask method.

Apparatus:

- Screw-cap vials or flasks
- Constant temperature shaker bath
- Centrifuge
- Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
- Sample of o-dipropylbenzene
- High-purity water

Procedure:

- An excess amount of o-dipropylbenzene is added to a known volume of high-purity water in a screw-cap vial.


- The vial is sealed and placed in a constant temperature shaker bath. The mixture is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, the mixture is allowed to stand to allow for phase separation. To ensure complete separation of undissolved droplets, the aqueous phase can be centrifuged.
- A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved organic material is included.
- The concentration of o-dipropylbenzene in the aqueous sample is determined using a suitable analytical technique like GC-MS, which has been calibrated with standards of known concentration.
- The measured concentration represents the solubility of o-dipropylbenzene in water at that temperature.

Visualizations

Logical Relationships of Physicochemical Properties

The following diagram illustrates the interconnectedness of the various physicochemical properties of o-dipropylbenzene.

Logical Relationships of o-Dipropylbenzene Properties

[Click to download full resolution via product page](#)

Caption: Interplay of o-dipropylbenzene's physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1,2-dipropylbenzene | 31621-49-5 [chemnet.com]
- 3. Benzene, 1,2-dipropyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzene, 1,3-dipropyl [webbook.nist.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,3-dipropylbenzene [stenutz.eu]
- 7. ivypanda.com [ivypanda.com]
- 8. tutorsglobe.com [tutorsglobe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of o-Dipropylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8737374#physicochemical-properties-of-o-dipropylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

